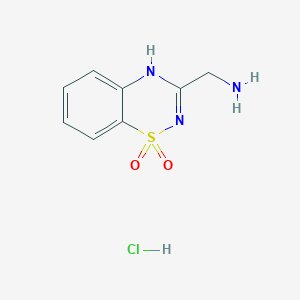

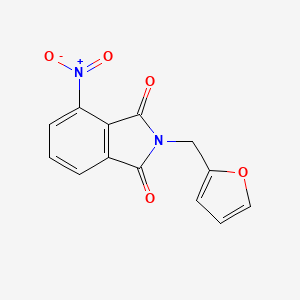

3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(aminomethyl)-4H-1λ^6,2,4-benzothiadiazine-1,1-dione hydrochloride" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds are known for their ability to modulate ATP-sensitive potassium (K_ATP) channels, with implications for tissue selectivity and potential therapeutic applications, particularly in the context of pancreatic B-cell K_ATP channel openers .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of various substituents to the benzothiadiazine core to modulate biological activity and tissue selectivity. For instance, hydroxylated analogues of 3-isopropylaminobenzothiadiazine dioxides have been synthesized, with the R isomers showing greater potency and selectivity for pancreatic tissue over vascular smooth muscle tissue . Similarly, the introduction of a fluorine atom and various alkyl chains has been shown to improve potency and selectivity for pancreatic tissue . Other synthetic approaches include the reaction of o-aminobenzyl alcohol with thiourea and the condensation of o-aminobenzenethiol with various ketones [

Scientific Research Applications

Structural Studies

The crystal structures of benzothiadiazine derivatives, including 3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride, have been studied using X-ray crystal data. These studies reveal details about the planarity of the benzothiadiazine ring and the orientation of the sulfonyl group, which are crucial for understanding the chemical behavior of these compounds (Bombieri et al., 1990).

Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones

Research has explored the synthesis of bioactive compounds involving the reaction of benzothiadiazine derivatives with various agents. This includes the creation of pyrimidine derivatives and other heterocyclic moieties, which have potential antimicrobial activities (Ibrahim et al., 2011).

Development of Guanidine Tricycles and Disulfides

There have been developments in the synthesis of built-in guanidine tricycles and disulfides using benzothiadiazine derivatives. This research is significant for the development of new chemical entities with potential therapeutic applications (Chern et al., 1991).

Exploration of Taurine Antagonists

Unexpectedly, some aminomethyl-benzothiadiazines, which structurally resemble gamma-aminobutyric acid, were found to act as selective antagonists of taurine. This discovery is significant for understanding neurotransmitter systems and potentially developing new neurological drugs (Girard et al., 1982).

K(ATP) Channel Activation and Tissue Selectivity

Research has also been conducted on the effects of different substituents in benzothiadiazine dioxides on K(ATP) channel activation and tissue selectivity. This is crucial for developing drugs with specific target tissue actions, potentially for treatments in diabetes and cardiovascular diseases (Boverie et al., 2005).

Safety And Hazards

properties

IUPAC Name |

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8;/h1-4H,5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHMQOYRDPHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)

![[3-(Ethylamino)phenyl]methanol](/img/structure/B3000707.png)

![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)

![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B3000711.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3000714.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3000722.png)

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)